N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide is a complex organic compound characterized by its unique molecular structure. This compound features a benzo[d][1,3]dioxole moiety, a hydroxy-phenyl group, and a tetrahydro-2H-pyran ring, all connected through an oxalamide linkage. Such structural diversity makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide typically involves multiple steps. One common approach starts with the preparation of benzo[d][1,3]dioxol-5-ylmethanol, which is then reacted with oxalyl chloride to form the corresponding acyl chloride. This intermediate is further reacted with 2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethylamine under controlled conditions to yield the final oxalamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3)
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate
- 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
- 3-(benzo[d][1,3]dioxol-5-yl)acrylaldehyde .
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications and makes it a valuable compound for further research .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c25-20(21(26)24-17-6-7-18-19(12-17)30-14-29-18)23-13-22(27,15-4-2-1-3-5-15)16-8-10-28-11-9-16/h1-7,12,16,27H,8-11,13-14H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIIBCGETILTGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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